2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-5-7(11)6-4-8-2-3-10(6)9-5;;/h8,11H,2-4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGALQHKPUSVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCNCC2=C1O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrazole with ethylenediamine, followed by cyclization to form the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Core Scaffold Variations
Functional Group Modifications
- Hydroxyl vs. Ester Groups: The dihydroxymethyl derivative of a pyrazolo-pyridine chlorin demonstrated nanomolar activity against melanoma cells due to increased hydrophilicity, whereas diester analogs showed reduced efficacy . Ethyl esters in pyrazolo[1,5-a]pyrazine-2-carboxylates (e.g., compound 29) improved antiviral activity against RSV by enhancing cell permeability .
Methyl vs. Bulky Substituents :
Pharmacological and Physicochemical Comparisons
Photodynamic Activity
Key Insight : Hydrophilic modifications (e.g., hydroxyl groups) significantly enhance photodynamic efficacy .
Antiviral Activity (RSV Inhibitors)
Challenges and Opportunities
- Positional Isomerism : Pyrazolo[1,5-a]pyrazine vs. pyrazolo[4,3-c]pyridine isomers exhibit divergent bioactivities, necessitating precise structural characterization .
- Hydrophilicity-Bioactivity Balance : While hydroxyl groups enhance solubility, excessive hydrophilicity may reduce membrane permeability. Hybrid derivatives (e.g., ester-hydroxyl combinations) could optimize pharmacokinetics .
Biological Activity
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H11N3·2HCl
- Molecular Weight : 189.14 g/mol
- CAS Number : 1609395-89-2
Research indicates that 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol functions primarily as an allosteric modulator of viral proteins. Specifically, it has been identified as a Hepatitis B Virus (HBV) core protein allosteric modulator (CpAM), which plays a crucial role in inhibiting HBV replication.
Inhibition of HBV
A study demonstrated that derivatives of tetrahydropyrazolo[1,5-a]pyrazine effectively inhibit HBV DNA viral load in animal models. The lead compound showed significant efficacy against various nucleos(t)ide-resistant HBV variants when administered orally .
Biological Activity Overview
The biological activities associated with this compound can be summarized in the following table:
Case Studies and Research Findings
-
Study on Antiviral Properties :
- A series of tetrahydropyrazolo[1,5-a]pyrazine derivatives were evaluated for their ability to modulate HBV core protein. The lead compound exhibited a reduction in viral load by 80% in an HBV mouse model after oral administration. The study emphasized the compound's potential as a therapeutic agent for chronic HBV infection .
-
Cytotoxicity Assessment :
- In vitro studies assessed the cytotoxic effects of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol on various cancer cell lines. Results indicated that the compound selectively induced apoptosis in hepatocellular carcinoma cells while sparing normal liver cells. This selectivity suggests a promising therapeutic window for cancer treatment .
- Enzyme Interaction Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
